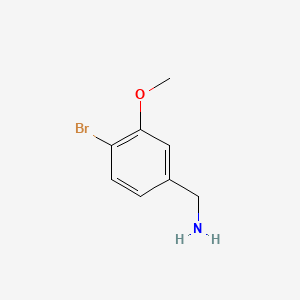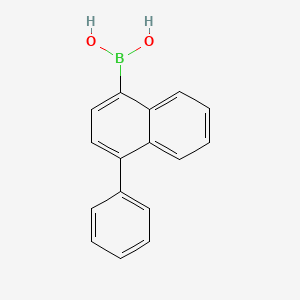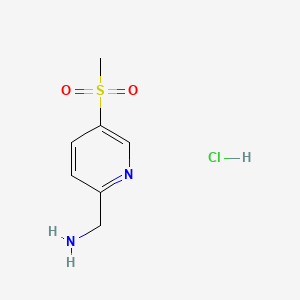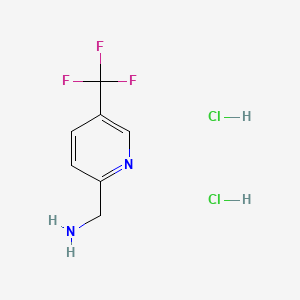
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is an organic compound with the molecular formula C25H19BO2 and a molecular weight of 362.24 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom of the fluorenyl group, which is further substituted with two phenyl groups. This compound is typically a white solid powder and is soluble in organic solvents such as dichloromethane, acetonitrile, and chloroform .
Mechanism of Action
Target of Action
It is known that boronic acids often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acids are known to form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often involved in various biochemical reactions due to their ability to form reversible covalent bonds with hydroxyl groups .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also interact with proteins, enabling their manipulation and cell labeling .
Cellular Effects
Boronic acids are known to interact with glycan chains of antibodies .
Molecular Mechanism
Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid can be synthesized through the reaction of phenylboronic acid with fluoren-4-aldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 4-position.
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Contains methyl groups instead of phenyl groups.
9,9-Dioctylfluorene-2-boronic acid pinacol ester: Contains octyl groups and is used in similar applications.
Uniqueness
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high fluorescence efficiency .
Properties
IUPAC Name |
(9,9-diphenylfluoren-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGWWZGBTYHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)








![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/new.no-structure.jpg)

